molecular formula C14H18N2O3 B13893163 1-(Benzylcarbamoyl)piperidine-2-carboxylic acid

1-(Benzylcarbamoyl)piperidine-2-carboxylic acid

Cat. No.: B13893163
M. Wt: 262.30 g/mol
InChI Key: OQNSSDYGUVWDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylcarbamoyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylcarbamoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Piperidine-2-carboxylic acid+Benzyl isocyanate1-(Benzylcarbamoyl)piperidine-2-carboxylic acid\text{Piperidine-2-carboxylic acid} + \text{Benzyl isocyanate} \rightarrow \text{this compound} Piperidine-2-carboxylic acid+Benzyl isocyanate→1-(Benzylcarbamoyl)piperidine-2-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylcarbamoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Benzylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(Benzylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2-carboxylic acid: A closely related compound with similar structural features.

    Benzylcarbamoyl derivatives: Compounds with the benzylcarbamoyl group attached to different core structures.

Uniqueness

1-(Benzylcarbamoyl)piperidine-2-carboxylic acid is unique due to its specific combination of the piperidine ring and the benzylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1-(benzylcarbamoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C14H18N2O3/c17-13(18)12-8-4-5-9-16(12)14(19)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,19)(H,17,18)

InChI Key

OQNSSDYGUVWDTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.